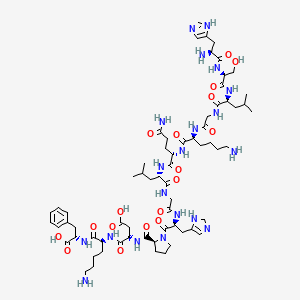![molecular formula C26H29ClN6O3 B12371646 8-(4-Azanylbutyl)-2-[1,3-bis(oxidanyl)propan-2-ylamino]-6-[2-chloranyl-4-(6-methylpyridin-2-yl)phenyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12371646.png)
8-(4-Azanylbutyl)-2-[1,3-bis(oxidanyl)propan-2-ylamino]-6-[2-chloranyl-4-(6-methylpyridin-2-yl)phenyl]pyrido[2,3-d]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MR24 is a potent and selective inhibitor of mammalian STE20-like kinase 3 (MST3) and mammalian STE20-like kinase 4 (MST4). It is known for its high selectivity, with EC50 values of 57 nM for MST3 and 583 nM for MST4 . This compound is non-cytotoxic and cell-permeable, making it a valuable tool in scientific research, particularly in studies related to cell cycle regulation and kinase signaling pathways .
Vorbereitungsmethoden
The synthesis of MR24 involves several steps, starting from commercially available starting materials. The key steps include the formation of the pyrido[2,3-d]pyrimidin-7-one core, followed by the introduction of various substituents to achieve the desired selectivity and potency. The synthetic route typically involves:
Formation of the pyrido[2,3-d]pyrimidin-7-one core: This is achieved through a series of condensation and cyclization reactions.
Introduction of substituents: Various substituents are introduced to the core structure through nucleophilic substitution and other functional group transformations.
Analyse Chemischer Reaktionen
MR24 undergoes several types of chemical reactions, including:
Oxidation: MR24 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: MR24 can undergo nucleophilic substitution reactions, where various nucleophiles replace specific substituents on the molecule.
Hydrolysis: Under acidic or basic conditions, MR24 can be hydrolyzed to form different hydrolysis products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
MR24 has a wide range of scientific research applications, including:
Cell Cycle Studies: MR24 is used to study the regulation of the cell cycle, particularly the G1 phase, as it increases the number of cells in this phase.
Kinase Signaling Pathways: The compound is valuable in research focused on kinase signaling pathways, especially those involving MST3 and MST4.
Cancer Research: Due to its ability to induce cell cycle arrest, MR24 is used in cancer research to explore potential therapeutic strategies.
Drug Development: MR24 serves as a lead compound in the development of new kinase inhibitors for various therapeutic applications.
Wirkmechanismus
MR24 exerts its effects by selectively binding to and inhibiting MST3 and MST4 kinases. This inhibition leads to an increase in the number of cells in the G1 phase of the cell cycle, thereby causing cell cycle arrest . The molecular targets of MR24 are the active sites of MST3 and MST4, where it competes with ATP for binding. This inhibition disrupts the kinase signaling pathways, leading to various downstream effects, including changes in cell cycle progression and cellular responses .
Vergleich Mit ähnlichen Verbindungen
MR24 is unique in its high selectivity for MST3 and MST4 compared to other kinase inhibitors. Similar compounds include:
G-5555: A derivative of MR24, also targeting MST kinases but with different selectivity profiles.
MST3/4 Inhibitors: Other inhibitors in this class may have broader or less selective activity compared to MR24.
MR24 stands out due to its high selectivity, non-cytotoxic nature, and cell permeability, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C26H29ClN6O3 |
|---|---|
Molekulargewicht |
509.0 g/mol |
IUPAC-Name |
8-(4-aminobutyl)-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(1,3-dihydroxypropan-2-ylamino)pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C26H29ClN6O3/c1-16-5-4-6-23(30-16)17-7-8-20(22(27)12-17)21-11-18-13-29-26(31-19(14-34)15-35)32-24(18)33(25(21)36)10-3-2-9-28/h4-8,11-13,19,34-35H,2-3,9-10,14-15,28H2,1H3,(H,29,31,32) |
InChI-Schlüssel |
PIJSEUOSRTYUJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)C2=CC(=C(C=C2)C3=CC4=CN=C(N=C4N(C3=O)CCCCN)NC(CO)CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-fluoro-N-[(1-methylindol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3'-azetidine]-1'-carboxamide](/img/structure/B12371563.png)
![tetrasodium;7-anilino-4-hydroxy-3-[[6-sulfonato-4-[[6-sulfonato-4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12371567.png)
![(2S)-2-[(2R,5R,6R)-6-ethyl-2-hydroxy-5-(2-methylpropyl)oxan-2-yl]-2-hydroxy-N-[(3S,4S,13S,19R)-17-hydroxy-8,13,14-trimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl]propanamide](/img/structure/B12371571.png)

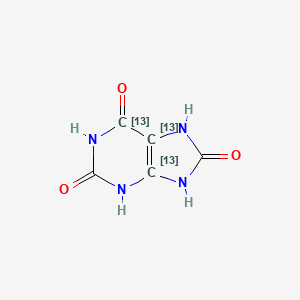
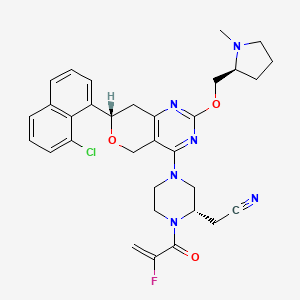
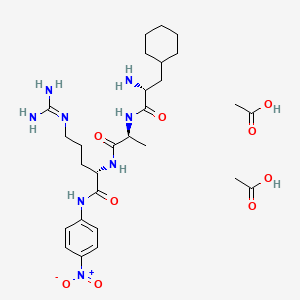
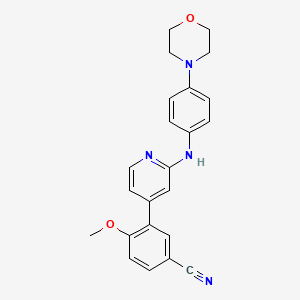
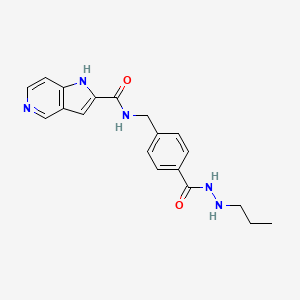
![[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12371600.png)
![disodium;3-[[4-[1-[4-[(1,7-dihydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]cyclohexyl]-2-methylphenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonate](/img/structure/B12371613.png)
